2,5-Dimethoxy-3-nitroaniline
Description
Context and Significance within Aromatic Nitro-Compounds and Aniline (B41778) Derivatives
Aromatic nitro-compounds and aniline derivatives represent two cornerstone classes of chemicals with immense industrial and academic importance. Aromatic nitro-compounds, characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are fundamental precursors in the synthesis of a vast array of organic materials. iloencyclopaedia.orgresearchgate.net The nitro group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic substitution. wikipedia.org They are synthesized primarily through the nitration of aromatic hydrocarbons and serve as key intermediates for explosives, solvents, and, most significantly, for the production of aromatic amines through reduction. iloencyclopaedia.orgwikipedia.org
Aniline and its derivatives are primary aryl amines that are crucial building blocks for numerous products, including dyes, pigments, pharmaceuticals, agricultural chemicals, and advanced polymers. iloencyclopaedia.orgresearchgate.net Industrially, the most common route to produce aniline derivatives is the reduction of the corresponding aromatic nitro-compounds. researchgate.netmdpi.com
Within this framework, nitroanilines, which are aromatic compounds containing both a nitro group and an amino group (–NH₂), are particularly significant bifunctional molecules. They serve as versatile intermediates because the two functional groups can be manipulated chemically in a selective manner. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same ring creates unique electronic properties that are exploited in synthesis.
2,5-Dimethoxy-3-nitroaniline belongs to the specific subclass of substituted dimethoxy-nitroanilines. The introduction of methoxy (B1213986) groups (–OCH₃) further modifies the electronic and steric properties of the molecule, offering chemists precise control over reactivity and regioselectivity in subsequent reactions. While many simple nitroaromatics are used in large-scale industrial applications, substituted dimethoxy-nitroanilines like 2,5-Dimethoxy-3-nitroaniline are typically employed in more specialized, high-value applications, such as the synthesis of complex heterocyclic compounds, biologically active molecules, and functional materials.
Historical Development of Research on Substituted Dimethoxy-Nitroanilines
The academic and industrial interest in substituted anilines can be traced back more than a century, particularly with the rise of the synthetic dye industry, which relied heavily on the diazotization of anilines to create azo pigments. scispace.com Foundational research into the physicochemical properties of substituted anilines was well-established by the mid-20th century, with studies from that era investigating the effects of various substituents on the nuclear magnetic resonance (NMR) spectra of aniline rings. cdnsciencepub.com
The development of research on more complex structures like dimethoxy-nitroanilines parallels the broader evolution of synthetic organic chemistry. Early methods for synthesizing substituted anilines often had limitations, such as producing isomeric mixtures when working with meta-substituted precursors. scielo.br Over the decades, significant advancements in synthetic methodologies have enabled more precise and efficient production of highly substituted aromatic compounds.
Key historical developments that have impacted the study of compounds like 2,5-Dimethoxy-3-nitroaniline include:
Advancements in Catalytic Reduction: The refinement of methods for the selective reduction of nitro groups to amines, such as catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts, has been crucial. chemicalbook.com These methods are vital for converting nitroaromatic precursors into the corresponding anilines.
Development of Cross-Coupling Reactions: Modern synthetic techniques, such as the Buchwald-Hartwig amination, have provided powerful tools for forming carbon-nitrogen bonds. Recent research has utilized these reactions to couple substituted nitroanilines with other aromatic rings to create complex precursors for phenazine (B1670421) synthesis, demonstrating the ongoing evolution in how these building blocks are used. acs.org
Improved Analytical Techniques: The advent and continuous improvement of analytical methods like mass spectrometry, FTIR, and high-resolution NMR have been indispensable for the unambiguous characterization of specific isomers like 2,5-Dimethoxy-3-nitroaniline and for studying their reaction pathways. scispace.com
This progression from foundational studies of simple anilines to the sophisticated synthesis and application of polysubstituted derivatives like dimethoxy-nitroanilines reflects the increasing demand for complex molecular architectures in materials science and medicinal chemistry.
Current Research Landscape and Emerging Directions
While direct research publications focusing specifically on 2,5-Dimethoxy-3-nitroaniline are not extensively documented, the current research landscape for its structural isomers is active and provides significant insight into its potential applications. These related compounds serve as versatile intermediates in diverse fields, from medicinal chemistry to materials science. The unique substitution pattern of each isomer dictates its specific utility.
Table 1: Research Applications of Dimethoxy-nitroaniline Isomers
| Compound Name | CAS Number | Reported Research Applications | Reference(s) |
|---|---|---|---|
| 2,5-Dimethoxy-4-nitroaniline | 6313-37-7 | Used in the screening of the enzyme arylamine N-acetyltransferase. | chemicalbook.comsigmaaldrich.com |
| 4,5-Dimethoxy-2-nitroaniline | 7595-31-5 | Investigated as an anti-malarial and anti-leishmanial agent; shows cytotoxic effects on mammalian cells. | biosynth.com |
| 3,6-Dimethoxy-2-nitroaniline | 26002-57-3 | Serves as an intermediate for dyes and pigments; studied for potential antimicrobial and anticancer properties; used to synthesize benzimidazoles. | smolecule.com |
| 3,5-Dimethoxy-2-nitroaniline | Not Provided | Used as an intermediate in the synthesis of benzimidazoles and bisbenzimidazoles for medicinal chemistry applications. | |
The primary emerging direction for this class of compounds is their use as highly functionalized building blocks. Current research trends indicate that dimethoxy-nitroanilines are valuable for:
Synthesis of Heterocyclic Systems: They are key precursors for synthesizing complex heterocyclic structures like benzimidazoles, pyrroles, and phenazines. acs.orgnih.gov These heterocyclic scaffolds are prevalent in many biologically active compounds. For example, substituted nitroanilines are used to create pyrroloaniline intermediates, which are then used to synthesize potential inhibitors of dihydrofolate reductase, an important enzyme target in drug discovery. nih.gov
Medicinal Chemistry: The demonstrated cytotoxic, antimicrobial, and antiprotozoal activities of some isomers suggest a promising role for this chemical family in drug development. biosynth.com The nitro group can be reduced in biological systems to form reactive intermediates that interact with cellular targets. smolecule.com
Materials Science: The inherent electronic properties of nitroanilines, which possess both electron-donating and electron-withdrawing groups, make them interesting for the development of materials with specific optical or electronic properties.
Given these trends, the research trajectory for 2,5-Dimethoxy-3-nitroaniline is likely to involve its application as a bespoke synthetic intermediate for creating novel, highly substituted molecules with potential biological activity or unique material properties. Its specific substitution pattern offers a distinct electronic and steric profile compared to its isomers, providing a unique tool for chemists to explore new chemical space.
Properties
IUPAC Name |
2,5-dimethoxy-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-5-3-6(9)8(14-2)7(4-5)10(11)12/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESWXIMMEVUHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453001 | |
| Record name | Benzenamine, 2,5-dimethoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56741-29-8 | |
| Record name | Benzenamine, 2,5-dimethoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dimethoxy 3 Nitroaniline and Analogs
Classical Approaches to Substituted Aniline (B41778) Synthesis
Traditional methods for the synthesis of substituted anilines have long relied on foundational reactions such as electrophilic nitration and subsequent reduction or amination of nitroaromatic precursors. These approaches, while well-established, often require harsh conditions and can suffer from a lack of regioselectivity, particularly in highly activated systems.
Nitration Reactions in Dimethoxylated Systems
The introduction of a nitro group onto a dimethoxylated benzene (B151609) ring is a critical step in the synthesis of many target anilines. The nitration of 1,4-dimethoxybenzene (B90301), a common starting material, is a well-studied reaction. mdma.chmdpi.com Aromatic nitration is typically achieved using nitric acid, often in combination with a strong acid like sulfuric acid. mdma.ch For highly reactive substrates like dimethoxybenzenes, nitric acid alone can be a sufficient nitrating agent. mdma.ch
However, the high activation provided by the two methoxy (B1213986) groups can lead to challenges. Competition between nitration, polynitration, and oxidative demethylation to form quinone-type compounds is a significant consideration. mdma.ch The reaction conditions, including temperature, reaction time, and the ratio of nitric to sulfuric acid, must be carefully controlled to favor the desired mononitrated product. mdma.ch Studies have shown that the mechanism for the nitration of donor-activated benzenes with nitric acid is generally considered to be a radical pathway. rsc.org Detailed computational analyses, such as Density Functional Theory (DFT), have been employed to understand the regioselectivity of dinitration in dimethoxybenzenes, revealing that it can be influenced by factors like the symmetry of the highest occupied molecular orbital (HOMO) and solvation effects. acs.orgnih.gov
Electrochemical methods offer a milder and more controlled alternative for nitration. Using tetra-n-butylammonium nitrate (B79036) as a safer nitrating agent, graphite (B72142) electrodes can generate the nitronium ion in situ, allowing for the regioselective nitration of a range of aromatic compounds under mild conditions. researchgate.net
Amination Strategies for Nitroaromatic Precursors
Once the nitro group is in place, the subsequent introduction of the amino group is typically achieved through the reduction of a nitro precursor. A common route involves the reduction of a nitroaromatic compound to the corresponding aniline. mdpi.com This transformation can be accomplished using a variety of reducing agents. Classical methods often employ metals such as iron in the presence of an acid like hydrochloric acid (Fe/HCl). mdma.ch
Catalytic hydrogenation is another widely used and often cleaner method. For instance, the reduction of 4-chloro-2,5-dimethoxy nitrobenzene (B124822) to 4-chloro-2,5-dimethoxyaniline (B1194742) can be achieved with high conversion and selectivity using a supported metal catalyst on activated carbon with hydrogen gas. chemicalbook.com Similarly, 2,5-dimethoxy-β-nitrostyrene can be reduced to 2,5-dimethoxyphenethylamine via catalytic hydrogenation using a palladinized barium sulfate (B86663) catalyst. google.com
Alternatively, direct amination of nitroaromatic compounds can be achieved under specific conditions. For example, the di-amination of 1,3-dinitrobenzene (B52904) with hydroxylamine (B1172632) under basic conditions has been reported. google.com More modern approaches, such as vicarious nucleophilic substitution (VNS), allow for the amination of electrophilic aromatic compounds using reagents like quaternary hydrazinium (B103819) salts. google.comgoogle.com
Advanced Catalytic Syntheses
The limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, have driven the development of advanced catalytic systems for the synthesis of substituted anilines. wikipedia.org Transition metal-catalyzed reactions, in particular, have revolutionized the formation of carbon-nitrogen bonds. galchimia.comrsc.org
Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. wikipedia.orgrsc.org This reaction has become a preferred method for synthesizing aryl amines due to its milder conditions, higher yields, and broad substrate scope compared to traditional methods. wikipedia.orgias.ac.in The development of sophisticated phosphine (B1218219) ligands has been crucial to the success of this reaction, enabling the coupling of a wide variety of amines, including primary amines, with different aryl partners. wikipedia.orgresearchgate.net The use of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, allowing for the efficient coupling of aryl iodides and triflates. wikipedia.org
The Buchwald-Hartwig reaction can also be applied in the synthesis of complex heterocyclic structures. For example, it has been used in the coupling of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines with 1-bromo-2-nitrobenzene (B46134) derivatives as a key step in the synthesis of phenazine (B1670421) derivatives. nih.gov
Other Transition Metal-Catalyzed Transformations
Beyond palladium, other transition metals such as copper, nickel, and ruthenium also play a significant role in the synthesis of substituted anilines and related nitrogen-containing heterocycles. galchimia.comrsc.orgmdpi.com Copper-catalyzed reactions, for instance, have been used for the dehydrogenative γ-C(sp3)-H amination of saturated ketones to construct polysubstituted anilines. nih.gov The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, continues to be refined for milder and more efficient procedures. rsc.org
Nickel-catalyzed reactions have also emerged as a valuable tool. For example, nickel catalysts have been employed in the domino transformation of enopyranoses and 2-iodoanilines to form pyrano-fused indoles. rsc.org Ruthenium-catalyzed reactions have been reported for the photochemical synthesis of dihydrobenzofuran derivatives through oxidative [3+2] cycloadditions of phenols and alkenes. rsc.org
Chemo- and Regioselective Synthesis Investigations
Achieving specific substitution patterns in polysubstituted anilines requires a high degree of chemo- and regioselectivity. This is a significant area of research, with studies focusing on directing group strategies and catalyst control to achieve the desired isomers.
One approach involves the use of a directing group to guide the nitration to a specific position on the aromatic ring. For example, a room-temperature, copper(II)-catalyzed ortho-nitration of arenes has been developed using an aminotetrazole directing group. acs.org This directing group can later be removed to afford the substituted 2-nitroaniline. acs.org
Regioselective reduction of dinitroaromatics to nitroanilines is another important strategy. The use of silanes in combination with oxo-rhenium complexes has been shown to be an efficient system for the chemoselective reduction of aromatic nitro compounds in the presence of other functional groups. acs.org This methodology also allows for the regioselective reduction of dinitrobenzenes to the corresponding nitroanilines. acs.org
The transetherification of 4,5-dialkoxy-2-nitroanilines offers a method for the regioselective synthesis of derivatives with different alkoxy substituents at the C-4 and C-5 positions. researchgate.net This allows for the creation of unsymmetrically substituted nitroanilines which can then be used in further reactions, such as the Buchwald-Hartwig coupling, to build more complex molecules. nih.gov
Interactive Data Table: Synthetic Methods for Substituted Anilines
| Reaction Type | Catalyst/Reagent | Substrate Example | Product Example | Key Features | Reference |
| Nitration | HNO₃/H₂SO₄ | 1,4-Dimethoxybenzene | 1,4-Dimethoxy-2-nitrobenzene | Classical method, requires careful control of conditions | mdma.ch |
| Nitration | NBu₄NO₂/Graphite Electrode | Arenes | Nitroarenes | Electrochemical, mild conditions, good regioselectivity | researchgate.net |
| Nitro Reduction | Fe/HCl | Nitroaromatic | Aniline | Classical, widely used | mdma.ch |
| Catalytic Hydrogenation | Metal on Activated Carbon/H₂ | 4-Chloro-2,5-dimethoxy nitrobenzene | 4-Chloro-2,5-dimethoxyaniline | High conversion and selectivity | chemicalbook.com |
| Buchwald-Hartwig Amination | Pd-catalyst/Phosphine ligand | Aryl halide/Amine | Aryl amine | Mild conditions, broad scope, high yield | wikipedia.orgias.ac.in |
| Copper-Catalyzed Amination | Cu-catalyst | Saturated ketone/Amine | Polysubstituted aniline | Dehydrogenative C-H amination | nih.gov |
| Directed Nitration | Cu(II)/Aminotetrazole | Arene | ortho-Nitroaniline | Room temperature, removable directing group | acs.org |
| Regioselective Reduction | Silane/Oxo-Rhenium Complex | Dinitrobenzene | Nitroaniline | High chemo- and regioselectivity | acs.org |
Sustainable and Green Chemistry Aspects in Synthesis
The development of synthetic methodologies for 2,5-Dimethoxy-3-nitroaniline and its analogs has increasingly focused on incorporating principles of green and sustainable chemistry. These efforts aim to mitigate the environmental impact of chemical processes by utilizing safer reagents, reducing waste, and improving energy efficiency. Key areas of advancement include the adoption of greener nitration techniques and more environmentally benign reduction methods for precursor synthesis.
Traditional synthesis routes often rely on harsh reagents and produce significant waste, prompting a shift towards more sustainable alternatives. For instance, the classical Béchamp reduction using iron in acidic media, while historically significant for producing anilines from nitroarenes, is now less favored due to the generation of iron oxide sludge, making it economically and environmentally less attractive. rsc.org Modern approaches prioritize catalytic systems and alternative reagents to overcome these limitations.
Greener Synthesis of Precursors
The primary precursor for 2,5-Dimethoxy-3-nitroaniline is typically 2,5-dimethoxyaniline (B66101), which is synthesized from 1,4-dimethoxybenzene. The synthesis involves two main steps: nitration and reduction. Green chemistry principles are being applied to both stages.
The conventional method for producing 2,5-dimethoxyaniline involves the reduction of 2,5-dimethoxynitrobenzene using iron powder or sodium sulfide. guidechem.com These methods are fraught with environmental issues, including the production of large amounts of waste and significant pollution. guidechem.com A more sustainable approach is catalytic hydrogenation, which offers high efficiency, produces high-quality products, and is more environmentally friendly. guidechem.com
One advanced method involves the continuous catalytic hydrogenation of 2,5-dimethoxynitrobenzene in methanol (B129727) using a Platinum-on-carbon (Pt/C) catalyst. This process is notable for its high safety, efficiency, and the ability to operate continuously, which is beneficial for industrial-scale production. guidechem.com The catalyst can be recovered through membrane filtration and reused, which aligns with the green chemistry principle of atom economy and waste reduction. guidechem.com
Another greener method for the synthesis of a related compound, 2,4-dimethoxyaniline, utilizes hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride and activated carbon as a catalyst system. google.com This method is reported to improve yield and purity while reducing waste and production costs, presenting a more economical and environmentally sound operation compared to traditional iron-based reductions. google.com
Sustainable Nitration Technologies
Conventional nitration relies on a mixture of concentrated nitric acid and sulfuric acid, a process that is notoriously hazardous, generates corrosive waste streams, and can lead to over-nitration and unwanted byproducts. scirp.org Research into greener nitration focuses on eliminating the need for strong mineral acids.
A promising sustainable alternative is solid-phase nitration . One such method employs a composite of magnesium nitrate (Mg(NO₃)₂) on silica (B1680970) gel. scirp.org This system allows for the nitration of electron-rich aromatic compounds like 1,4-dimethoxybenzene by heating, completely avoiding the use of strong acids like H₂SO₄. scirp.org The reaction proceeds by generating the electrophilic nitronium ion (NO₂⁺) on the solid support. scirp.org After the reaction, the acidic composite can be neutralized by exposure to moisture, allowing for safe disposal. scirp.org This method provides a safer and more environmentally conscious chemical process. scirp.org
Electrochemical nitration represents another frontier in green synthesis. researchgate.net This technique uses electricity as a clean oxidant to generate the nitrating agent from a safer source, such as tetra-n-butylammonium nitrate (NBu₄NO₂). researchgate.net The process can be performed under mild conditions with high regioselectivity, and it has been successfully applied to the nitration of 1,4-dimethoxybenzene. researchgate.net
Microwave-assisted synthesis is also a key green technology applicable to the synthesis of aniline derivatives. researchgate.netsemanticscholar.org Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for the use of less solvent or even solvent-free conditions, contributing to a more sustainable process. semanticscholar.org
The table below summarizes and compares traditional and green approaches for key synthetic steps relevant to the production of 2,5-Dimethoxy-3-nitroaniline and its precursors.
Table 1: Comparison of Traditional and Green Synthetic Methodologies
| Reaction Step | Traditional Method | Green/Sustainable Alternative | Key Advantages of Green Method | References |
|---|---|---|---|---|
| Nitroarene Reduction | Iron powder and acid (e.g., HCl) | Catalytic hydrogenation (e.g., Pt/C, Pd/C) with H₂ | Avoids metallic waste (iron sludge), allows catalyst recycling, suitable for continuous production. | guidechem.com |
| Sodium sulfide | Hydrazine hydrate with a catalyst (e.g., FeCl₃/Activated Carbon) | Reduces sulfur-containing wastewater and pungent gas emissions, higher yield and purity. | google.comgoogle.com | |
| Aromatic Nitration | Mixed acid (HNO₃/H₂SO₄) | Solid-phase nitration (e.g., Mg(NO₃)₂/SiO₂) | Eliminates the need for corrosive and hazardous strong acids, safer disposal of reagents. | scirp.org |
| Mixed acid (HNO₃/H₂SO₄) | Electrochemical nitration (e.g., using NBu₄NO₂) | Uses electricity as a clean oxidant, mild reaction conditions, safer nitro source. | researchgate.net |
| General Synthesis | Conventional heating | Microwave-assisted synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. | researchgate.netsemanticscholar.org |
These advancements highlight a clear trend towards developing safer, more efficient, and environmentally responsible methods for synthesizing complex aromatic compounds like 2,5-Dimethoxy-3-nitroaniline.
Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethoxy 3 Nitroaniline
Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group in 2,5-Dimethoxy-3-nitroaniline to an amino group is a key transformation, yielding 2,5-dimethoxybenzene-1,3-diamine. This diamine serves as a valuable synthon for the synthesis of various heterocyclic compounds and polymers.
Commonly employed methods for this reduction involve catalytic hydrogenation. For instance, the reduction of a related compound, 2,5-dimethoxy-4-nitroaniline, to 2,5-dimethoxybenzene-1,4-diamine (B93403) has been successfully achieved using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. rsc.org Similarly, the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) to 4-chloro-2,5-dimethoxyaniline (B1194742) can be carried out using a platinum-on-carbon catalyst at elevated temperatures and pressures. google.com Another approach involves using a nickel catalyst for the hydrogenation of 4-chloro-2,5-dimethoxy nitrobenzene (B124822) in an aqueous medium. google.com
The electrochemical reduction of 2,5-dimethoxy nitrobenzene derivatives has also been investigated, revealing the formation of a nitro radical anion in aqueous media at a pH greater than 8. researchgate.net This intermediate is a key species in the reduction pathway. Under anaerobic conditions in soil, the primary reaction of dinitroanisole compounds is the reduction of the nitro group to form methoxy-nitroanilines and diaminoanisoles. nsf.gov
Table 1: Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Product |
|---|---|---|
| Palladium on Carbon (Pd/C), H₂ | Room temperature, THF | 2,5-dimethoxybenzene-1,4-diamine |
| Platinum-on-Carbon, H₂ | 80-110°C, 5-50 atm | 4-chloro-2,5-dimethoxyaniline |
| Nickel Catalyst, H₂ | 30-80°C, 10-100 atm, water | 4-chloro-2,5-dimethoxyaniline |
| Electrochemical Reduction | pH > 8, aqueous media | Nitro radical anion |
Reactions Involving the Aniline (B41778) Nitrogen
The nitrogen atom of the aniline group in 2,5-Dimethoxy-3-nitroaniline is a primary site for various chemical reactions, including derivatization and condensation reactions.
The amino group of 2,5-Dimethoxy-3-nitroaniline can be derivatized to modify its properties for specific applications. For example, acetylation of the amino group is a common strategy to protect it during subsequent reactions, such as nitration. This technique has been employed in the synthesis of 4,5-dimethoxy-2-nitroaniline.
2,5-Dimethoxy-3-nitroaniline can react with aldehydes and ketones to form Schiff bases, also known as imines. tsijournals.com This condensation reaction typically involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by dehydration. isca.me The formation of Schiff bases is often catalyzed by acids or bases and can be carried out in various solvents. google.comijtsrd.com
The reactivity of anilines in Schiff base formation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy (B1213986) groups, generally increase the reactivity of the aniline towards electrophiles. researchgate.net The reaction of substituted anilines with aldehydes can be influenced by the reaction conditions, including the presence of a catalyst. For instance, the synthesis of imines from aromatic aldehydes and anilines can be achieved under microwave irradiation in the absence of a solvent. organic-chemistry.org
Table 2: Schiff Base Formation from Anilines
| Aniline Reactant | Carbonyl Reactant | Conditions | Product Type |
|---|---|---|---|
| Substituted anilines | Benzaldehyde | Microwave irradiation, solvent-free | Imines |
| m-nitroaniline | Benzaldehyde | Ethanol, NaOH (cat.), reflux | Schiff Base |
| 4-chloro-3-nitroaniline | 2-hydroxy-4-methoxy benzophenone | Ethanol | Schiff Base |
Reactivity of the Methoxy Groups (e.g., Transetherification)
The methoxy groups of 2,5-Dimethoxy-3-nitroaniline can undergo reactions such as transetherification, which involves the exchange of the methyl group for another alkyl or aryl group. This reaction is a type of nucleophilic aromatic substitution (SNAr), where the methoxy group acts as a leaving group.
The transetherification of 2,4-dimethoxynitrobenzene with a bulky nucleophile like t-butoxide has been studied under microwave irradiation. plos.orgresearchgate.netnih.gov The reaction can be optimized to achieve high yields and regioselectivity. plos.orgresearchgate.netnih.gov The choice of solvent and the counterion of the alkoxide can significantly influence the outcome of the reaction. plos.org Mechanochemical methods have also been developed for transesterification reactions, where the reaction is carried out by milling the reactants in the presence of a solid support like basic alumina. beilstein-journals.org
Aromatic Substitution Reactions (Electrophilic and Nucleophilic)
The benzene (B151609) ring of 2,5-Dimethoxy-3-nitroaniline is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being directed by the existing substituents. The electron-donating methoxy groups and the amino group activate the ring towards electrophilic attack, while the electron-withdrawing nitro group deactivates it. Conversely, the nitro group activates the ring for nucleophilic aromatic substitution.
Studies on related compounds like 3-methoxy-4-nitroaniline (B176388) indicate its potential for electrophilic aromatic substitution reactions. cymitquimica.com In the case of 2,4-dimethoxynitrobenzene, nucleophilic aromatic substitution with an alkoxide has been shown to occur with ortho-selectivity. plos.orgresearchgate.net The presence of both electron-donating and electron-withdrawing groups in compounds like 4-Fluoro-2-Methoxy-5-nitroaniline makes them versatile for various substitution reactions. chemicalbook.com
Reaction Kinetics and Mechanistic Pathways
The study of reaction kinetics provides valuable insights into the mechanisms of the chemical transformations of 2,5-Dimethoxy-3-nitroaniline. The kinetics of oxidation of substituted anilines by periodate (B1199274) have been investigated, revealing a second-order reaction that is first-order with respect to each reactant. niscpr.res.in The rate of this oxidation is influenced by the dielectric constant of the medium and the ionic strength. niscpr.res.in A linear relationship has been observed between the logarithm of the rate constant and the Hammett substituent constant, indicating that the reaction rate is sensitive to the electronic effects of the substituents. niscpr.res.in
Kinetic investigations of the reaction of substituted 2-nitroanilines with iodosobenzene (B1197198) diacetate to form benzofurazan (B1196253) oxides have also been conducted. publish.csiro.au The proposed mechanism involves a reversible reaction to form an intermediate, which then decomposes to the final products. publish.csiro.au However, a direct correlation between the rates of oxidation and the electrical effect of the substituents was not observed in this case. publish.csiro.au
The electrochemical behavior of p-nitroaniline has been studied using cyclic voltammetry, and various kinetic parameters such as the heterogeneous rate constant and the electron transfer coefficient have been determined. jetir.org The rearrangement of substituted 2-nitroanilines in concentrated sulfuric acid has been found to proceed through a mechanism involving protonation at the 2-position followed by a rate-determining migration of the nitro group. rsc.org
Spectroscopic and Analytical Data for 2,5-Dimethoxy-3-nitroaniline Not Publicly Available
The user's request for an in-depth article structured around specific spectroscopic and analytical techniques cannot be fulfilled with scientific accuracy. The required data for the subsections below does not appear to be published or is not indexed in accessible resources:
Vibrational Spectroscopy Analysis (FT-IR, Raman Spectroscopy)
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy
Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment
Hyphenated Analytical Techniques (e.g., HPLC-UV, GC-MS, MALDI-MSI)
While extensive data exists for related isomers, such as 2,5-Dimethoxy-4-nitroaniline (CAS Number: 6313-37-7) and other nitroaniline derivatives, it is crucial to note that spectroscopic and analytical properties are highly specific to the unique molecular structure of each isomer. The position of the nitro group significantly influences the electronic environment and vibrational modes of the molecule. Therefore, data from other isomers cannot be used as a substitute to describe 2,5-Dimethoxy-3-nitroaniline accurately.
Generating an article based on the provided outline would necessitate access to specific experimental data including, but not limited to, FT-IR and Raman peak assignments, ¹H and ¹³C NMR chemical shifts and coupling constants, UV-Vis absorption maxima, mass spectral fragmentation patterns, and chromatographic retention times. Without this foundational data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Further research or de novo synthesis and characterization of 2,5-Dimethoxy-3-nitroaniline would be required to generate the data necessary to fulfill this request.
Computational Chemistry and Theoretical Studies of 2,5 Dimethoxy 3 Nitroaniline
Density Functional Theory (DFT) Calculations
DFT has emerged as a powerful tool for investigating the properties of substituted nitroanilines. The B3LYP functional is a commonly utilized method for such studies, often paired with basis sets like 6-31G(d) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. These calculations have proven effective in predicting molecular geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental findings.
The electronic properties of nitroanilines are significantly influenced by the nature and position of their substituent groups. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding intramolecular charge transfer. For instance, in similar nitroaniline compounds, the HOMO-LUMO energy gap is a key indicator of molecular reactivity and electronic transitions. A smaller HOMO-LUMO gap generally suggests a higher propensity for the molecule to undergo electronic excitation. In studies of related molecules like 2-amino-5-bromo-3-nitropyridine (B172296) and 4-chloro-2-nitroaniline, the calculated HOMO-LUMO energy gaps were found to be 3.89 eV and 4.12 eV, respectively, indicating charge transfer within the molecules.
Table 1: Representative HOMO-LUMO Energy Gaps in Related Nitroaniline Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 2-amino-5-bromo-3-nitropyridine | B3LYP/6-311++G(d,p) | - | - | 3.89 |
| 2-amino-3-nitro-5-chlorobenzoic acid | B3LYP/6-311++G(d,p) | - | - | 3.75 |
| 4-chloro-2-nitroaniline | B3LYP/6-311++G(d,p) | - | - | 4.12 |
Theoretical vibrational frequency calculations using DFT methods are a standard practice for assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. This correlational approach between theoretical and experimental spectra provides a more robust understanding of the molecule's vibrational behavior.
Intermolecular Interactions and Non-covalent Bonding Analysis
The crystal packing and solid-state properties of 2,5-Dimethoxy-3-nitroaniline are governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful method for investigating these interactions in a crystalline environment.
In a co-crystal adduct of theophylline (B1681296) and 2,5-Dimethoxy-3-nitroaniline, the two distinct molecules are linked by an N—H···N hydrogen bond. Furthermore, C—H···O hydrogen bonds contribute to the formation of a three-dimensional network structure. Hirshfeld surface analysis of this co-crystal revealed that H···O/O···H interactions are the most significant, accounting for 31.4% of the total intermolecular contacts. Other notable interactions include H···H (27.0%), H···C/C···H (19.4%), and H···N/N···H (11.0%).
Table 2: Percentage of Intermolecular Contacts from Hirshfeld Surface Analysis of a 2,5-Dimethoxy-3-nitroaniline Co-crystal
| Interaction Type | Percentage Contribution |
|---|---|
| H···O/O···H | 31.4% |
| H···H | 27.0% |
| H···C/C···H | 19.4% |
| H···N/N···H | 11.0% |
Prediction of Molecular Properties
Dipole Moments and Polarizability
No published data is available from computational studies on the dipole moment and polarizability of 2,5-Dimethoxy-3-nitroaniline.
Non-linear Optical (NLO) Properties
There are no specific theoretical predictions or computational analyses of the non-linear optical properties for 2,5-Dimethoxy-3-nitroaniline in the reviewed literature.
Reaction Mechanism Elucidation via Computational Modeling
No computational studies detailing the elucidation of reaction mechanisms involving 2,5-Dimethoxy-3-nitroaniline could be located.
Molecular Dynamics Simulations for Conformational Space Exploration
There is no available research that has employed molecular dynamics simulations to explore the conformational landscape of 2,5-Dimethoxy-3-nitroaniline.
Further research employing quantum chemical methods such as Density Functional Theory (DFT) would be necessary to generate the data for a comprehensive theoretical profile of this compound.
Crystallography and Solid State Chemistry of 2,5 Dimethoxy 3 Nitroaniline Systems
Single Crystal X-ray Diffraction (SCXRD) Studies
While a crystal structure for 2,5-Dimethoxy-3-nitroaniline has not been reported, data from related compounds such as 2-methoxy-4-nitroaniline (B147289) and 2-methyl-5-nitroaniline (B49896) provide insights into the likely structural parameters. For instance, 2-methoxy-4-nitroaniline crystallizes in the orthorhombic crystal system with the centrosymmetric space group Pcca. researchgate.net In contrast, 2-methyl-5-nitroaniline adopts a monoclinic crystal system with the space group P21/n. These examples highlight that minor changes in substituent positions can lead to different crystal symmetries and packing arrangements.
For 2,5-Dimethoxy-3-nitroaniline, one would anticipate a structure influenced by the steric and electronic effects of the methoxy (B1213986) and nitro groups. The planarity of the benzene (B151609) ring is expected, though the nitro group may be twisted out of the plane to some degree due to steric hindrance from the adjacent methoxy group. The amino and methoxy groups would also influence the molecular conformation.
Table 1: Representative Crystallographic Data for Substituted Nitroanilines
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 2-methoxy-4-nitroaniline | Orthorhombic | Pcca | 16.17 | 6.55 | 7.14 | 90 |
| 2-methyl-5-nitroaniline | Monoclinic | P21/n | 9.552 | 5.677 | 13.586 | 92.68 |
This data is for analogous compounds and is intended to be representative.
Hirshfeld Surface Analysis and Quantitative Investigation of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.
In the case of substituted nitroanilines, Hirshfeld analysis typically reveals the dominance of O···H and H···H contacts, indicative of the importance of hydrogen bonding and van der Waals forces in the crystal packing. For example, in a derivative of 2-methyl-3-nitroaniline (B147196), Hirshfeld surface analysis showed that O···H contacts accounted for 39% of the intermolecular interactions, while H···H contacts contributed 21.3%. nih.goviucr.org
For 2,5-Dimethoxy-3-nitroaniline, the presence of the nitro group's oxygen atoms and the amino group's hydrogen atoms would likely lead to significant N-H···O hydrogen bonding. The methoxy groups could also participate in weaker C-H···O interactions. The analysis would likely highlight these interactions as red spots on the d_norm surface, indicating contacts shorter than the van der Waals radii. nih.gov The fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of the percentage contribution of each type of intermolecular contact. nih.goviucr.org
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a 2-methyl-3-nitroaniline derivative
| Contact Type | Percentage Contribution (%) |
| O···H | 39.0 |
| H···H | 21.3 |
| S···H | 5.9 |
| C···N/N···C | 5.8 |
| C···H/H···C | 5.4 |
This data is for a derivative of a structurally related compound and serves as an illustrative example. nih.goviucr.org
Crystal Packing Architectures and Supramolecular Organization
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular forces that lead to the formation of a stable, low-energy supramolecular architecture. In substituted anilines, hydrogen bonds, π-π stacking, and C-H···π interactions are the primary drivers of the crystal packing.
For 2,5-Dimethoxy-3-nitroaniline, the amino group and the nitro group are expected to be key players in forming robust supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions. The N-H···O hydrogen bonds between the amino group of one molecule and the nitro group of another are likely to form chains or dimers, which then assemble into more complex three-dimensional structures.
Polymorphism and Pseudopolymorphism Investigations
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. ijsrst.comjagiellonskiecentruminnowacji.pl These different forms, or polymorphs, can have distinct physical properties, such as melting point, solubility, and stability. Pseudopolymorphism is a related phenomenon where different crystal forms arise from the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. jagiellonskiecentruminnowacji.plpediaa.com
The investigation of polymorphism is crucial in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient can have different bioavailabilities. For substituted nitroanilines, the potential for polymorphism is significant due to the conformational flexibility of the substituent groups and the variety of possible intermolecular interactions. For instance, 2,4,6-Trinitro-N-(m-tolyl)aniline has been shown to exhibit color polymorphism, with three different colored polymorphs identified. bohrium.com
For 2,5-Dimethoxy-3-nitroaniline, a polymorph screen would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate) to identify any existing polymorphic forms. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and polarized light microscopy would be employed to characterize and differentiate any discovered polymorphs. researchgate.net
Co-crystallization and Multi-component Crystal Design
Co-crystallization is a technique used to design multi-component crystalline solids, known as co-crystals, by combining a target molecule with a co-former in a stoichiometric ratio. tbzmed.ac.ir This approach is widely used to modify the physicochemical properties of solid materials, such as solubility and stability, without altering the chemical structure of the target molecule. rsc.org
In the context of 2,5-Dimethoxy-3-nitroaniline, co-crystallization could be explored to create novel solid forms with tailored properties. The selection of a suitable co-former would be guided by the principles of supramolecular chemistry, aiming to form robust and predictable intermolecular interactions with the target molecule. Co-formers containing functional groups capable of forming strong hydrogen bonds with the amino and nitro groups of 2,5-Dimethoxy-3-nitroaniline, such as carboxylic acids or amides, would be promising candidates.
The design of multi-component crystals of 2,5-Dimethoxy-3-nitroaniline would involve screening various co-formers and crystallization techniques, such as solvent evaporation, slurry crystallization, or grinding. nih.gov The resulting co-crystals would be characterized by SCXRD to confirm their structure and by other analytical techniques to evaluate their physical properties.
Research Applications and Functional Materials Derived from 2,5 Dimethoxy 3 Nitroaniline
Precursor in Organic Synthesis for Complex Molecules
The chemical reactivity of 2,5-Dimethoxy-3-nitroaniline makes it a valuable starting material for the construction of intricate molecular architectures, particularly heterocyclic ring systems and analogs of naturally occurring alkaloids.
Heterocyclic Ring Systems
The presence of both an amino and a nitro group in an ortho-relationship allows 2,5-Dimethoxy-3-nitroaniline to be a key building block for various heterocyclic compounds. Through reductive cyclization and condensation reactions, this precursor can be transformed into a range of valuable heterocyclic scaffolds.
Benzimidazoles: The synthesis of benzimidazoles from o-nitroanilines is a well-established synthetic route. This transformation typically involves the reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent cyclization. A one-pot reductive cyclization using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) in the presence of an aldehyde offers an efficient pathway to 2-substituted benzimidazoles. pcbiochemres.comorganic-chemistry.org While specific examples detailing the use of 2,5-Dimethoxy-3-nitroaniline are not extensively documented in readily available literature, the general applicability of this method to a wide range of o-nitroanilines suggests its potential for creating benzimidazoles with specific methoxy (B1213986) substitution patterns. pcbiochemres.comorganic-chemistry.org The reaction proceeds through the in-situ formation of a diamine which then reacts with the aldehyde.
Phenazines: Phenazines, another class of nitrogen-containing heterocycles, can be synthesized from nitroaniline precursors. The synthesis often involves the coupling of two nitroaniline molecules or the reaction of a nitroaniline with another aniline (B41778) derivative to form a diphenylamine (B1679370) intermediate. Subsequent reductive cyclization of the nitro groups leads to the formation of the phenazine (B1670421) core. acs.orgnih.gov For instance, the Buchwald–Hartwig coupling of a substituted 4,5-dialkoxy-2-nitroaniline with a bromo-2-nitrobenzene derivative, followed by reduction of the resulting bis(2-nitrophenyl)amine, yields nonsymmetrically substituted phenazines. acs.org This methodology highlights a potential pathway where 2,5-Dimethoxy-3-nitroaniline could be utilized to introduce specific substitution patterns onto the phenazine scaffold.
Pyrazolines and Pyrimidines: The synthesis of pyrazolines often involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. mdpi.comnih.gov While a direct synthetic route from 2,5-Dimethoxy-3-nitroaniline to pyrazolines is not explicitly detailed, its derivatives could potentially be used to synthesize the necessary chalcone (B49325) precursors. Similarly, pyrimidines are typically synthesized through the condensation of compounds containing a 1,3-dicarbonyl moiety with an amidine or a similar nitrogen-containing species. nih.govresearchgate.netnih.gov The transformation of 2,5-Dimethoxy-3-nitroaniline into a suitable precursor for pyrimidine (B1678525) synthesis would likely involve multiple synthetic steps to introduce the required functional groups.
Carbazole (B46965) Alkaloid Analogs
Carbazole alkaloids are a class of naturally occurring compounds with a tricyclic structure containing a pyrrole (B145914) ring fused to two benzene (B151609) rings. researchgate.netdoi.org The synthesis of carbazole alkaloid analogs often involves the construction of the carbazole core through methods such as the Buchwald-Hartwig amination followed by an oxidative cyclization. researchgate.net While direct synthesis from 2,5-Dimethoxy-3-nitroaniline is not prominently reported, its structural motifs could be incorporated into synthetic strategies for novel carbazole analogs. For example, derivatives of dimethoxyaniline can be key intermediates in the synthesis of carbazole structures. researchgate.net The strategic placement of methoxy and nitro groups on the aniline ring could influence the electronic properties and biological activity of the resulting carbazole analogs.
Polymer Chemistry and Conducting Polymer Development
The aniline moiety of 2,5-Dimethoxy-3-nitroaniline, after reduction of the nitro group, provides a monomer for the synthesis of conducting polymers. The methoxy substituents play a crucial role in enhancing the properties of the resulting polymers.
The electrochemical reduction of 2,5-dimethoxy nitrobenzenes has been studied, indicating the feasibility of converting the nitro group to an amino group under electrochemical conditions. researchgate.net This reduction is a critical step to form the corresponding 2,5-dimethoxyaniline (B66101) monomer required for polymerization. Catalytic reduction methods using various nanocatalysts are also effective for the reduction of nitroanilines to their corresponding phenylenediamines. researchgate.netresearchgate.net
Poly(dimethoxyaniline) Derivatives
Poly(2,5-dimethoxyaniline) (PDMOA) is a conducting polymer that has garnered significant research interest due to its enhanced solubility in common organic solvents compared to its parent, polyaniline. researchgate.netias.ac.in This improved processability is attributed to the presence of the two methoxy groups on the aniline repeating unit. PDMOA can be synthesized through the chemical or electrochemical oxidation of the 2,5-dimethoxyaniline monomer. researchgate.netacs.org The resulting polymer exhibits a highly planar and conjugated structure with well-developed polaronic features. researchgate.net
| Polymerization Method | Monomer | Key Characteristics of Resulting Polymer |
| Chemical Oxidation | 2,5-dimethoxyaniline | Improved solubility, high planarity, well-developed polaronic features. |
| Electrochemical Polymerization | 2,5-dimethoxyaniline | Formation of electroactive films with reversible color changes. |
Electrochromic Materials
Poly(2,5-dimethoxyaniline) films exhibit interesting electrochromic properties, meaning they can reversibly change color upon the application of an electrical potential. acs.orghopemaxchem.com These films can be switched between a yellow, fully reduced (leucoemeraldine) state and a green, partially oxidized (emeraldine) state. hopemaxchem.com This property makes PDMOA a promising material for applications in electrochromic devices such as smart windows, displays, and sensors. acs.orghopemaxchem.com The synthesis of PDMA films for electrochromic applications is typically carried out via electrochemical polymerization on a transparent conducting oxide (TCO) coated substrate. acs.orghopemaxchem.com The morphology and electrochromic performance of the films can be influenced by the polymerization conditions, such as the electrolyte used. hopemaxchem.com
Advanced Materials Science Applications
The unique electronic and structural features of 2,5-Dimethoxy-3-nitroaniline and its derivatives suggest their potential in the broader field of advanced materials science. Nitroanilines, in general, are being explored for their applications in nanotechnology and materials science. hopemaxchem.com For instance, nanomaterials derived from p-nitroaniline have been investigated as nanofillers to improve the thermomechanical properties of polymer composites. acs.org The presence of nitrogen and oxygen atoms in 2,5-Dimethoxy-3-nitroaniline could make it a candidate for the synthesis of N-doped carbonaceous materials with potential applications in catalysis and energy storage.
Organic Electronics and Photonics (e.g., NLO Materials)
There is no available research that specifically investigates the application of 2,5-Dimethoxy-3-nitroaniline in organic electronics or photonics. The development of nonlinear optical (NLO) materials often involves organic molecules with strong electron donor and acceptor groups, a characteristic present in nitroanilines. For instance, single crystals of co-crystallized 3-nitroaniline (B104315) and 3-nitrophenol (B1666305) have been grown and studied for their second-order NLO properties. researchgate.net Similarly, N-benzyl-3-nitroaniline (NB3N) single crystals have been developed and shown to exhibit second-order NLO activity with an efficiency approximately 2.5 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. researchgate.net These studies on related nitroaniline derivatives suggest that the broader class of compounds is of interest for NLO applications, but specific data for 2,5-Dimethoxy-3-nitroaniline is absent.
Supramolecular Gels and Assemblies
No studies have been found that report the use of 2,5-Dimethoxy-3-nitroaniline in the formation of supramolecular gels or assemblies. Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks. thieme-connect.de These materials can be responsive to various stimuli such as light, heat, and chemical analytes. mdpi.com While a wide variety of organic molecules can act as LMWGs, the potential of 2,5-Dimethoxy-3-nitroaniline in this capacity has not been explored in the available literature.
Analytical Reagent and Sensor Development
Derivatization Agents for Chromatography
There is no information available on the use of 2,5-Dimethoxy-3-nitroaniline as a derivatization agent for chromatography. Derivatization is a technique used in chromatography to convert an analyte into a product that is more easily detected or separated. While various reagents are used for this purpose, the utility of 2,5-Dimethoxy-3-nitroaniline in this context has not been documented.
MALDI-MSI Matrix Applications
Currently, there are no reports of 2,5-Dimethoxy-3-nitroaniline being used as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). A suitable MALDI matrix must have strong absorption at the laser's wavelength, be stable under vacuum, and co-crystallize with the analyte. nih.gov While some nitroaniline compounds, such as para-nitroaniline (p-nitroaniline), have been investigated and shown to be promising matrices for MALDI-MSI, particularly for the analysis of lipids nih.govnih.gov, this application has not been extended to 2,5-Dimethoxy-3-nitroaniline. The selection of a MALDI matrix is often empirical, and a wide range of compounds are continually being tested for their efficacy with different classes of analytes. nih.govbioanalysis-zone.com
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,5-Dimethoxy-3-nitroaniline, and how can competing reaction pathways be minimized?
- Methodological Answer : Synthesis typically involves nitration of 2,5-dimethoxyaniline. To minimize byproducts (e.g., over-nitration or para-substitution):
- Use controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Adjust stoichiometry to favor mono-nitration (e.g., 1:1 molar ratio of nitrating agent to substrate) .
- Data Note : Nitroaniline derivatives often exhibit competing regioselectivity; computational modeling (DFT) can predict reactive sites to optimize conditions.
Q. How can 2,5-Dimethoxy-3-nitroaniline be characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to verify methoxy (δ ~3.8 ppm) and nitro group positioning.
- HPLC-MS : To confirm molecular ion peaks (expected [M+H]⁺ ~213.1 Da) and purity (>95%).
- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Q. What are the stability challenges for 2,5-Dimethoxy-3-nitroaniline under ambient storage?
- Methodological Answer : The compound is sensitive to:
- Light : Store in amber vials at –20°C to prevent nitro-group degradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of methoxy groups.
- Validation : Periodic HPLC analysis to detect degradation products (e.g., demethylation or nitro reduction) .
Advanced Research Questions
Q. How do electronic effects of methoxy and nitro groups influence the reactivity of 2,5-Dimethoxy-3-nitroaniline in electrophilic substitution?
- Methodological Answer :
- Methoxy Groups : Act as strong electron-donating groups (EDGs), directing electrophiles to ortho/para positions.
- Nitro Group : A meta-directing electron-withdrawing group (EWG) that deactivates the ring.
- Contradiction Analysis : Despite methoxy EDG effects, the nitro group’s dominance limits further substitution. Computational studies (e.g., Fukui indices) can resolve this interplay .
Q. What strategies resolve contradictions in reported solubility data for 2,5-Dimethoxy-3-nitroaniline across polar vs. non-polar solvents?
- Methodological Answer :
- Experimental Design : Use standardized shake-flask methods with UV-Vis calibration curves.
- Observed Trends : High solubility in DMSO (>50 mg/mL) but low in hexane (<0.1 mg/mL). Contradictions may arise from impurities or crystallinity variations.
- Validation : Compare DSC (melting point ~145°C) and PXRD data to confirm polymorphic forms .
Q. How can green chemistry principles be applied to improve the synthesis of 2,5-Dimethoxy-3-nitroaniline?
- Methodological Answer :
- Replace HNO₃/H₂SO₄ with Bi(NO₃)₃ in acetic acid to reduce waste acidity.
- Use solvent-free mechanochemical grinding for nitro group introduction.
- Assess E-factor improvements via life-cycle analysis (LCA) of byproduct generation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
